2,2-Dibutylhexanoic acid 2,2-Dibutylhexanoic acid
Brand Name: Vulcanchem
CAS No.: 52061-76-4
VCID: VC19621202
InChI: InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

2,2-Dibutylhexanoic acid

CAS No.: 52061-76-4

Cat. No.: VC19621202

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibutylhexanoic acid - 52061-76-4

Specification

CAS No. 52061-76-4
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name 2,2-dibutylhexanoic acid
Standard InChI InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16)
Standard InChI Key IXIWOUFBDIJQAP-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCCC)(CCCC)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

2,2-Dimethylhexanoic acid features a hexanoic acid backbone substituted with two methyl groups at the second carbon (Fig. 1). Key properties include:

PropertyValueSource
Molecular weight144.21 g/mol
Density0.913 g/cm³
Boiling point216–220°C
Refractive index1.4270
pKa4.86 ± 0.45 (predicted)
SolubilitySlightly soluble in chloroform, ethyl acetate

The compound exists as a colorless liquid at room temperature, with a flash point of 216–220°C, classifying it as flammable and corrosive .

Spectroscopic Data

  • IR Spectrum: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) .

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 1.20 (s, 6H, CH₃), 1.30–1.50 (m, 4H, CH₂), 2.30 (t, 2H, CH₂COO), 11.50 (s, 1H, COOH) .

Synthetic Routes and Industrial Production

Conventional Synthesis

The most cited method involves esterification of 2,2-dimethylhexanoic acid with trimethylsilyl diazomethane, followed by hydrolysis (Eq. 1):

RCOOH+CH3Si(CH3)2N2Et2ORCOOCH3+byproducts(Eq. 1)\text{RCOOH} + \text{CH}_3\text{Si(CH}_3\text{)}_2\text{N}_2 \xrightarrow{\text{Et}_2\text{O}} \text{RCOOCH}_3 + \text{byproducts} \quad \text{(Eq. 1)}

Yields exceed 90% under optimized conditions.

Alternative Approaches

  • Grignard Reaction: Reaction of 2,2-dimethylpentylmagnesium bromide with CO₂, yielding 65–70% product .

  • Biocatalytic Routes: Lipase-mediated ester hydrolysis, though less common due to scalability challenges .

SupplierPurityQuantityPrice (USD)
Thermo Scientific94%1 g137.14
TCI Chemicals>98%5 g429.00
Alfa Aesar94%1 g126.65

Prices reflect the compound’s niche application in pharmaceuticals (e.g., as an impurity standard in Bempedoic acid synthesis) .

Applications in Research and Industry

Pharmaceutical Intermediates

2,2-Dimethylhexanoic acid serves as a precursor in synthesizing lipid-lowering agents. Its steric hindrance enhances metabolic stability in prodrug formulations .

Polymer Chemistry

The branched structure improves thermal stability in polyesters, with applications in biodegradable plastics .

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